

Ampelopsin F: A Technical Guide on Physicochemical Properties and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F is a naturally occurring resveratrol dimer, a class of polyphenolic compounds known for their diverse biological activities. It is crucial to distinguish Ampelopsin F from Dihydromyricetin (also sometimes referred to as Ampelopsin), which is a flavonoid with a different chemical structure and biological profile. This guide focuses exclusively on the physicochemical properties and known biological activities of Ampelopsin F, a compound of growing interest in phytochemical and pharmacological research. This document provides a comprehensive overview of its chemical characteristics, experimental protocols for its analysis, and insights into its mechanism of action.

Physicochemical Properties of Ampelopsin F

Ampelopsin F has been isolated as both dextrorotatory (+) and levorotatory (-) enantiomers from different plant sources. The quantitative physicochemical data for **Ampelopsin F** are summarized in the table below.



| Property | Value | Source |
|--------------------------------------|---|--------|
| Molecular Formula | C28H22O6 | [1] |
| Molecular Weight | 454.5 g/mol | [1] |
| Melting Point | 220-222 °C (decomposes) | [2] |
| Appearance | Amorphous brown solid | [2] |
| Solubility | Low water solubility. Soluble in methanol, dimethyl sulfoxide (DMSO), acetone, ethyl acetate, chloroform, and dichloromethane. | [2][3] |
| UV-Vis Spectroscopy (in Methanol) | λmax at 220 and 282 nm | [2] |
| Mass Spectrometry (HR-FAB-MS) | m/z 454.1416 [M] ⁺ (calculated for C ₂₈ H ₂₂ O ₆ , 454.1410) | [2] |
| ¹H NMR (500 MHz, CD₃OD) | δ 7.02 (2H, d, J = 8.6 Hz), 6.72 (2H, d, J = 6.9 Hz), 6.69 (2H, d, J = 8.3 Hz), 6.50 (2H, d, J = 6.7 Hz), 6.38 (1H, d, J = 2.0 Hz), 6.36 (1H, d, J = 2.3 Hz), 6.08 (1H, d, J = 2.6 Hz), 6.01 (1H, d, J = 2.0 Hz), 4.08 (1H, s), 3.56 (1H, s), 3.23 (1H, s) | [2] |
| ¹³ C NMR (125 MHz, CD₃OD) | Signals representing 28 carbon atoms. | [2] |

Experimental Protocols

Detailed methodologies for the isolation, characterization, and biological evaluation of **Ampelopsin F** are crucial for reproducible research. The following sections outline key experimental protocols.



Isolation and Structure Elucidation of (-)-Ampelopsin F from Dryobalanops oblongifolia

- Extraction: The tree bark of Dryobalanops oblongifolia is extracted with acetone.[2]
- Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
 - Gravitational column chromatography over silica gel.
 - Vacuum liquid chromatography.
 - Radial chromatography.
- Structure Elucidation: The purified compound's structure is determined using a combination of spectroscopic methods:
 - UV-Vis Spectroscopy: To identify the characteristic chromophores of oligostilbenes.
 - Mass Spectrometry (MS): To determine the molecular weight and formula.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.[2]

Antimalarial Activity Assay

The antimalarial activity of (-)-Ampelopsin F was evaluated against Plasmodium falciparum.

- Method: The in vitro antimalarial activity is determined using the method described by Trager and Jensen.[2] This method involves the cultivation of the malaria parasite in human erythrocytes.
- Procedure:
 - The parasites are cultured in the presence of varying concentrations of the test compound.



- The growth of the parasite is monitored, often by microscopic examination of Giemsastained smears or by using biochemical assays that measure parasite-specific enzymes like lactate dehydrogenase.
- The concentration at which the compound inhibits 50% of parasite growth (IC₅₀) is calculated. For (-)-Ampelopsin F, the reported IC₅₀ value is 0.001 µg/mL against the 3D7 strain of P. falciparum.[2]

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant potential of (+)-**Ampelopsin F** has been assessed by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

- Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
- Procedure:
 - o A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
 - Different concentrations of Ampelopsin F are added to the DPPH solution.
 - The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
 - The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
 - The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined. (+) Ampelopsin F has shown moderate DPPH scavenging activity.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of **Ampelopsin F** derivatives has been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

• Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the



purple color is proportional to the number of viable cells.

Procedure:

- Cells (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to adhere.
- The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
- MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
- A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
- The absorbance is read at a specific wavelength (around 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

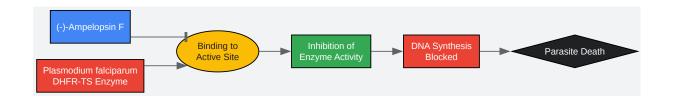
Biological Activities and Signaling Pathways

While extensive research on the signaling pathways of Dihydromyricetin exists, specific data for **Ampelopsin F** is more limited. The known biological activities and proposed mechanisms of action for **Ampelopsin F** are detailed below.

Antimalarial Activity and Mechanism of Action

(-)-Ampelopsin F has demonstrated potent antimalarial activity.[2] Computational studies, including molecular docking and molecular dynamics simulations, have been employed to elucidate its mechanism of action. These studies suggest that (-)-Ampelopsin F acts as an inhibitor of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. This enzyme is crucial for the synthesis of pyrimidines, which are essential for DNA synthesis and parasite replication. The proposed mechanism involves the binding of Ampelopsin F to the active site of PfDHFR, thereby inhibiting its function. The hydroxyl groups on the Ampelopsin F molecule are thought to play a key role in forming strong hydrogen bonds within the enzyme's active site.





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Caption: Proposed antimalarial mechanism of (-)-Ampelopsin F.

SIRT1 Inhibition

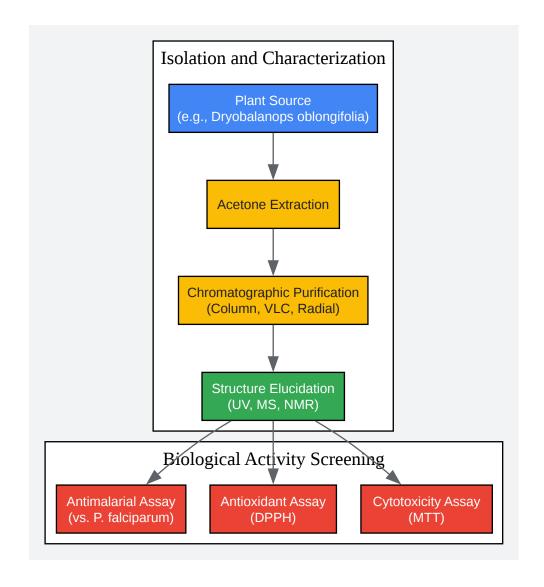
Studies have shown that (-)-Ampelopsin F exhibits inhibitory activity against Sirtuin 1 (SIRT1), a class III histone deacetylase. SIRT1 is involved in various cellular processes, including gene silencing, metabolism, and aging. The inhibition of SIRT1 by Ampelopsin F suggests its potential role in modulating these pathways, although further research is needed to elucidate the specific downstream effects.

Antioxidant and Cytotoxic Activities

(+)-Ampelopsin F has been reported to possess antioxidant properties, as demonstrated by its ability to scavenge free radicals in the DPPH assay and inhibit lipid peroxidation. Furthermore, acetylated derivatives of Ampelopsin F have shown cytotoxic effects against cancer cell lines, indicating a potential for further investigation in oncology research.

The following diagram illustrates a general experimental workflow for the isolation and biological screening of **Ampelopsin F**.





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